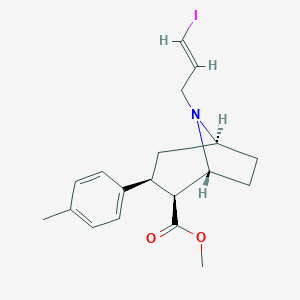

(E)-N-3-(IODOPROP-2-ENYL)2beta-CARBOMETHOXY-3beta-(P-TOLYL)-NORTROPAN

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PE-2I involves a nucleophilic reaction of 18F-fluoride with a tosylated precursor. This reaction is followed by purification and reformulation . The specific reaction conditions include the use of a nucleophilic fluorination agent and a tosylated precursor under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of PE-2I typically follows the same synthetic route as laboratory preparation but on a larger scale. This involves the use of automated synthesis modules to ensure high yield and purity. The process includes the nucleophilic substitution reaction, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

PE-2I undergoes various chemical reactions, including:

Oxidation: PE-2I can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PE-2I can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

PE-2I is widely used in scientific research, particularly in the following areas:

Neuroimaging: It is used as a radioligand for imaging dopamine transporters in the brain. .

Pharmacokinetics: The compound is used to study the pharmacokinetics of dopamine transporter ligands in vivo.

Drug Development: PE-2I is employed in the development of new drugs targeting the dopamine transporter.

Mécanisme D'action

PE-2I exerts its effects by binding to the dopamine transporter in the brain. This binding inhibits the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. The molecular targets involved include the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons .

Comparaison Avec Des Composés Similaires

Similar Compounds

[123I]FP-CIT: Another radioligand used for imaging dopamine transporters.

[18F]FE-PE2I: A fluorinated analog of PE-2I used for similar applications

Uniqueness

PE-2I is unique due to its high affinity and selectivity for the dopamine transporter. This makes it particularly useful for imaging studies and drug development targeting the dopamine system .

Activité Biologique

(E)-N-3-(Iodoprop-2-enyl)-2β-carbomethoxy-3β-(p-tolyl)-nortropan, commonly referred to as PE2I, is a synthetic compound with significant implications in neuropharmacology, particularly in the study of dopamine transporters. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, binding affinities, and applications in imaging techniques for neurological disorders.

- Molecular Formula : C19H24INO2

- CAS Number : 188680-71-9

- Molecular Weight : 425.3 g/mol

- Physical State : Solid with some brown inclusions; off-white color.

- Solubility : Soluble in dichloromethane.

PE2I functions primarily as a selective ligand for the dopamine transporter (DAT). It exhibits high affinity for DAT, making it a valuable tool in the study of dopaminergic systems in the brain. The compound's binding properties have been characterized through various in vitro studies.

Binding Affinity

Studies have shown that PE2I binds to DAT with a dissociation constant of approximately 4 nM, indicating strong affinity. In comparison, its binding to serotonin transporters is significantly lower, highlighting its selectivity for DAT over other neurotransmitter systems .

In Vitro Studies

In vitro experiments using rat striatal membranes have demonstrated that PE2I selectively recognizes DAT, confirming its potential as a radiotracer for imaging studies. Binding assays indicate that PE2I's interaction with DAT is characterized by a single binding site model .

Imaging Applications

PE2I is particularly notable for its application in single-photon emission computed tomography (SPECT). It has been utilized to visualize dopamine transporter density in vivo, which is crucial for diagnosing and monitoring neurodegenerative diseases such as Parkinson's disease (PD).

Case Study: Parkinson's Disease Imaging

A study involving early-stage, drug-naive Parkinson's disease patients utilized PE2I for SPECT imaging. The results indicated that PE2I could effectively differentiate between patients and healthy controls based on striatal DAT binding ratios. This capability is essential for identifying patients in the preclinical phase of PD .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Binding Affinity (K_d) | Selectivity |

|---|---|---|---|

| PE2I | 425.3 g/mol | 4 nM | High for DAT |

| [123I]FP-CIT | 400 g/mol | 3.5 nM | DAT & Serotonin |

| [123I]β-CIT | 410 g/mol | 1.5 nM | DAT |

Propriétés

IUPAC Name |

methyl (1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24INO2/c1-13-4-6-14(7-5-13)16-12-15-8-9-17(18(16)19(22)23-2)21(15)11-3-10-20/h3-7,10,15-18H,8-9,11-12H2,1-2H3/b10-3+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOWMQMXNLRHZ-DXWKFQSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188680-71-9 | |

| Record name | PE-2I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188680719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PE-2I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO3TI9K02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.